Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
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Overview
Description
AHR-5360 is a biochemical.
Scientific Research Applications
Synthesis and Analytical Chemistry
Benzeneacetic acid compounds have been extensively utilized in the field of synthesis and analytical chemistry. For instance, a study by Khalifa (2001) isolated non-alkaloidal compounds from Crinum bulbispermum bulbs, including p-hydroxybenzene acetic acid Ethyl ester, highlighting the compound's role in the isolation and characterization of natural products (Khalifa, 2001). Additionally, synthesis research by Wang Jiangxi (2014) on Iloperidone related substances demonstrated the compound's significance in quality control and structural confirmation through various spectroscopic methods (Wang Jiangxi, 2014).
Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, benzeneacetic acid derivatives have been prominent. Brands et al. (2003) described an efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant, showcasing the compound's application in developing therapeutic agents (Brands et al., 2003). Moreover, the study by Rasmussen et al. (2005) on the preclinical pharmacology of FMPD elucidated the compound's potential as an antipsychotic, highlighting its receptor affinity and providing insights into its therapeutic applications (Rasmussen et al., 2005).
Material Science
Benzeneacetic acid derivatives have also been used in the field of material science. The research by Liaw et al. (2001, 2002) on the synthesis and characterization of new polyimides and polyamides demonstrated the compound's utility in developing advanced materials with desirable thermal and solubility properties (Liaw et al., 2001); (Liaw et al., 2002).
properties
CAS RN |
113800-13-8 |
---|---|
Product Name |
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1) |
Molecular Formula |
C38H41F2NO6 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
1-[4-[3-[4-[bis(4-fluorophenyl)methyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C30H33F2NO3.C8H8O3/c1-21(34)25-8-13-28(29(20-25)35-2)36-19-3-16-33-17-14-24(15-18-33)30(22-4-9-26(31)10-5-22)23-6-11-27(32)12-7-23;9-7(8(10)11)6-4-2-1-3-5-6/h4-13,20,24,30H,3,14-19H2,1-2H3;1-5,7,9H,(H,10,11) |
InChI Key |
IHJNAJLLYQKQFN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(4-(3-(4-bis(bis(4-fluorophenyl)methyl)-1-piperdinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5360 AHR 5460C AHR-5360 AHR-5360C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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